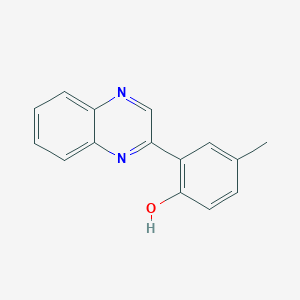

4-Methyl-2-(quinoxalin-2-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-methyl-2-quinoxalin-2-ylphenol |

InChI |

InChI=1S/C15H12N2O/c1-10-6-7-15(18)11(8-10)14-9-16-12-4-2-3-5-13(12)17-14/h2-9,18H,1H3 |

InChI Key |

ZGIMUPGSDNAIGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 2 Quinoxalin 2 Yl Phenol

Established Synthetic Routes and Mechanistic Considerations

The traditional approaches to synthesizing 4-Methyl-2-(quinoxalin-2-yl)phenol and related structures rely on well-documented condensation and substitution reactions. These methods, while foundational, provide a clear understanding of the mechanistic principles involved in the formation of the target compound.

Condensation Reactions in Quinoxaline (B1680401) Ring Formation

The most prevalent and straightforward method for constructing the quinoxaline ring is the acid-catalyzed condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. lookchem.comnih.gov For the synthesis of this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with (2-hydroxyphenyl)glyoxal.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form an imine intermediate. A subsequent intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, which after another dehydration step, results in the aromatic quinoxaline ring. The presence of an acid catalyst facilitates the dehydration steps by protonating the hydroxyl groups, making them better leaving groups. researchgate.net

The reaction conditions for this condensation can vary, with traditional methods often requiring reflux in solvents like ethanol (B145695) or acetic acid for several hours. lookchem.com

Introduction of the Phenolic Moiety: Substitution Reactions

An alternative strategy to having the phenolic group present on the dicarbonyl precursor is to introduce it after the formation of the quinoxaline ring via a nucleophilic aromatic substitution (SNAr) reaction. This approach would typically start with a halo-quinoxaline, such as 2-chloroquinoxaline, which can be synthesized from the corresponding 2-hydroxyquinoxaline. acs.org

In a relevant synthetic route, 2-chloro-3-methylquinoxaline (B189447) has been reacted with 4-hydroxybenzaldehyde (B117250) to form an ether linkage, demonstrating the feasibility of substituting a chlorine atom on the quinoxaline ring with a phenolic compound. nih.gov For the target molecule, this would involve the reaction of a suitable 2-haloquinoxaline with 4-methylphenol. The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), increasing its nucleophilicity.

Multi-Step Synthesis Strategies from Key Precursors

The synthesis of this compound is inherently a multi-step process, beginning with commercially available starting materials to generate the key precursors.

Synthesis of 4-methyl-1,2-phenylenediamine: This precursor is typically synthesized via the reduction of 4-methyl-2-nitroaniline. This reduction can be achieved using various reagents, such as tin and hydrochloric acid, or through catalytic hydrogenation. acs.org

Synthesis of (2-hydroxyphenyl)glyoxal: This dicarbonyl precursor can be prepared through the oxidation of 2-hydroxyacetophenone. Various oxidizing agents can be employed for this transformation.

An alternative multi-step route to a related structure involves the condensation of a chalcone (B49325) dibromide with an o-phenylenediamine (B120857) in methanol (B129727) with a catalytic amount of sulfuric acid. tsijournals.com This suggests a pathway where a suitably substituted chalcone derived from 4-methylacetophenone and 2-hydroxybenzaldehyde could be brominated and then condensed with an appropriate diamine.

A more elaborate multi-step synthesis involves starting from a substituted o-nitroaniline, which is first reacted with monobromoacetic acid to form an N-(o-nitrophenyl)-glycine. acs.org This intermediate is then reduced to form a 1,2,3,4-tetrahydro-2-ketoquinoxaline, which is subsequently oxidized to a 2-hydroxyquinoxaline. The hydroxyl group can then be converted to a chlorine, providing a site for substitution with the desired phenolic moiety. acs.org

Advanced Synthetic Approaches and Methodological Innovations

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives. lookchem.comudayton.eduudayton.edu The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products compared to conventional heating. lookchem.comscispace.comresearchgate.net

For the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, microwave heating in a solvent mixture like methanol-acetic acid at elevated temperatures (e.g., 160°C) can lead to quantitative yields in as little as five minutes. lookchem.com This high-speed, high-yield methodology is applicable to a wide range of substituted diamines and dicarbonyls, including those with electron-donating or electron-withdrawing groups. lookchem.com Solvent-free microwave-assisted methods have also been developed, further enhancing the green credentials of the synthesis. scispace.comresearchgate.net

| Method | Catalyst/Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Ethanol/Acetic Acid (reflux) | 2-12 h | 34-85% | lookchem.com |

| Microwave | Methanol/Acetic Acid (9:1) | 5 min | >99% | lookchem.com |

| Microwave (Solvent-Free) | Acidic Alumina (B75360) | 3 min | 96% | researchgate.net |

Catalyst Development and Reaction Efficiency

The efficiency of quinoxaline synthesis is significantly influenced by the choice of catalyst. While traditional methods use mineral acids, recent research has focused on developing more efficient, reusable, and environmentally friendly catalysts.

Heteropolyacids, such as those supported on alumina, have been shown to be highly effective catalysts for the condensation reaction at room temperature, offering high yields and the advantage of being easily separable and recyclable. nih.gov Other catalysts that have been successfully employed include iodine, copper sulfate, and various nanoparticles. researchgate.net The use of acidic alumina under solvent-free microwave conditions has proven to be a particularly effective combination, providing high yields in very short reaction times. researchgate.net For specific applications, task-specific ionic liquids have also been used as recyclable catalysts that perform well in aqueous media.

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| None | Toluene | Room Temp. | 120 min | - | nih.gov |

| AlCuMoVP (supported on Alumina) | Toluene | Room Temp. | 120 min | 92% | nih.gov |

| Acidic Alumina (Microwave) | Solvent-Free | - | 3 min | 96% | researchgate.net |

| Bentonite Clay K-10 | Ethanol | Room Temp. | 1 h | High | nih.gov |

| TiO2-Pr-SO3H | Ethanol | Room Temp. | 10 min | 95% | encyclopedia.pub |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of quinoxalines has become a major focus, aiming to reduce environmental impact through the use of benign solvents, alternative energy sources, and catalyst-free conditions. ijirt.orgekb.eg These methodologies offer significant advantages, including shorter reaction times, higher yields, and simplified work-up procedures. e-journals.in

Energy-Efficient Techniques:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ijirt.org For quinoxaline synthesis, microwave heating under solvent-free conditions or in green solvents like ethanol or water can dramatically reduce reaction times from hours to minutes and often leads to excellent yields (80-97%). e-journals.inresearchgate.netscispace.com This method is considered cleaner, safer, and more energy-efficient than conventional heating. e-journals.inudayton.edu

Ultrasound Irradiation: Sonication is another green technique that accelerates reactions through acoustic cavitation. scielo.br The ultrasound-assisted synthesis of quinoxalines from 1,2-diamines and 1,2-diketones in ethanol at room temperature can provide excellent yields (80-99%) in a short time. scielo.brscienceopen.comiaea.org This method is notable for its mild conditions and high efficiency. tandfonline.comresearchgate.net

Green Solvents and Catalysts:

Water and Ethanol: The use of environmentally benign solvents like water and ethanol is a key aspect of green synthesis. mdpi.com Methanol has been shown to be a highly effective solvent, enabling the synthesis of quinoxalines at room temperature in just one minute with high yields and high atom economy. thieme-connect.com

Catalyst-Free Synthesis: Several protocols have been developed that eliminate the need for a catalyst altogether. thieme-connect.com These methods often rely on the inherent reactivity of the substrates under specific conditions, such as using mechanochemical agitation (homogenization) which can yield pure products in minutes without any solvent or catalyst, resulting in a near-zero E-factor (Environmental factor). rsc.org Another approach involves the simple stirring of diamines and dicarbonyl compounds in methanol at ambient temperature. thieme-connect.com

The table below highlights various green synthetic methods for quinoxaline derivatives.

| Method | Catalyst/Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Microwave | Solvent-free / Acidic Alumina | Microwave Irradiation | 3 min | 80-86 | researchgate.netscispace.com |

| Microwave | DMSO (paste) | Microwave Irradiation | 3.5 min | 90-97 | e-journals.inresearchgate.net |

| Ultrasound | None / Ethanol | Room Temperature | 60 min | 98 | scielo.br |

| Catalyst-Free | Methanol | Room Temperature | 1 min | up to 99 | thieme-connect.com |

| Mechanochemical | None / Solvent-free | 4000 rpm homogenization | a few minutes | ~100 | rsc.org |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final product are critical steps to ensure the high purity of this compound. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: Recrystallization is the most common and cost-effective method for purifying solid organic compounds. tu.edu.iq The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound readily at high temperatures but sparingly at low temperatures. tu.edu.iq Ethanol is frequently used for the recrystallization of quinoxaline derivatives. nih.govnih.govresearchgate.net For phenolic compounds like the target molecule, care must be taken when using decolorizing charcoal, as it can sometimes contain ferric ions that may form colored complexes with phenols, thereby hindering the purification process. tu.edu.iquobaghdad.edu.iq If a single solvent is not effective, a mixed-solvent system (e.g., alcohol-water) can be employed. tu.edu.iq

Chromatographic Techniques: When recrystallization is insufficient to remove impurities, or for isolating products from complex reaction mixtures, chromatography is the preferred method.

Column Chromatography: This technique is widely used for the purification of quinoxaline derivatives. longdom.orgnih.gov It involves passing a solution of the crude product through a column packed with a solid adsorbent, typically silica (B1680970) gel (60-120 mesh). longdom.org A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is a powerful tool. Reverse-phase (RP) HPLC methods are commonly used for quinoxaline analysis. sielc.com A typical mobile phase might consist of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comchromatographyonline.com Immunoaffinity chromatography has also been developed for the selective purification of specific quinoxaline derivatives from complex matrices. sigmaaldrich.com

The following table summarizes common purification techniques for quinoxaline compounds.

| Technique | Details | Application | Reference |

| Recrystallization | Typically from hot ethanol. | General purification of solid products. | nih.govnih.govresearchgate.net |

| Column Chromatography | Silica gel (60-120 mesh) is a common stationary phase. | Separation from byproducts and unreacted starting materials. | longdom.orgnih.govudayton.edu |

| HPLC | Reverse-phase columns (e.g., C18) with MeCN/water mobile phase. | High-purity isolation and analytical quantification. | sielc.comchromatographyonline.commdpi.com |

| Immunoaffinity Chromatography | Uses specific antibody-antigen binding for selective purification. | Isolation from complex biological or environmental samples. | sigmaaldrich.com |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Methyl 2 Quinoxalin 2 Yl Phenol

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For 4-Methyl-2-(quinoxalin-2-yl)phenol, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic rings and the methyl group would appear in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively. The C=N and C=C stretching vibrations of the quinoxaline (B1680401) and phenol (B47542) rings would be observed in the 1400-1650 cm⁻¹ range. tandfonline.comnih.gov The C-O stretching of the phenol would likely appear around 1200-1260 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| C=N (Quinoxaline) | Stretching | ~1620 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorption (λmax) correspond to electronic transitions between different molecular orbitals.

The extended π-conjugated system of this compound, encompassing both the quinoxaline and phenol rings, is expected to give rise to strong absorptions in the UV region. Quinoxaline derivatives typically exhibit multiple absorption bands. nih.gov The electronic spectra of these compounds can be influenced by the solvent polarity, with shifts in λmax observed upon changing the solvent. nih.gov For related quinoxaline structures, absorption maxima have been reported in various solvents. nih.gov

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 400 |

| n → π | 300 - 450 |

Note: The exact λmax values would depend on the solvent used for the measurement.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, providing clues about the connectivity of the different structural units. For instance, fragmentation of related quinoxaline derivatives has been studied to confirm their proposed structures. tandfonline.comnih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific crystal structure for this compound was not found in the provided search results, the analysis of other crystalline quinoxaline derivatives demonstrates the power of this technique. researchgate.net For this compound, X-ray diffraction would be expected to reveal a planar quinoxaline ring system. The phenolic hydroxyl group would likely participate in intermolecular hydrogen bonding, influencing the packing of the molecules in the crystal lattice. The dihedral angle between the quinoxaline and phenol rings would be a key structural parameter determined by this method.

Determination of Bond Lengths, Angles, and Dihedral Angles

There is currently no publicly available single-crystal X-ray diffraction data for this compound. Consequently, precise, experimentally determined bond lengths, bond angles, and dihedral angles for this compound cannot be provided. Such data is foundational for a complete understanding of the molecule's three-dimensional structure and conformational preferences.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Without crystallographic data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound is not possible. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice, is contingent on the availability of a solved crystal structure. While studies on similar quinoxaline derivatives often reveal intricate networks of hydrogen bonds and other non-covalent interactions, specific details for the title compound remain uninvestigated.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Analysis

The potential for stereoisomerism in this compound exists if the molecule adopts a non-planar conformation, which could lead to atropisomerism. However, no studies employing chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) have been reported for this compound. These methods are essential for determining the absolute configuration of chiral molecules and for studying their stereochemical properties in solution. The absence of such research means that the stereochemistry of this compound remains unelucidated.

Computational Chemistry and Theoretical Characterization of 4 Methyl 2 Quinoxalin 2 Yl Phenol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. nih.govresearchgate.net By employing functionals like B3LYP with appropriate basis sets, such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in 4-Methyl-2-(quinoxalin-2-yl)phenol. ias.ac.inresearchgate.net This process of geometry optimization is crucial as it provides the foundation for all subsequent computational analyses. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's architecture. researchgate.netias.ac.innih.gov

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.netaimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. nih.govchalcogen.ro A smaller energy gap suggests that a molecule is more reactive and less stable. researchgate.netaimspress.com

For quinoxaline (B1680401) derivatives, these calculations reveal how electronic charge transfer can occur within the molecule. nih.govresearchgate.netiiste.org The distribution of HOMO and LUMO across the molecular framework highlights the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov

For molecules like this compound, the MEP surface can identify the most reactive parts of the molecule, providing insights into its interactions with other chemical species. nih.govresearchgate.net This analysis is crucial for understanding intermolecular interactions and predicting the molecule's biological activity. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

By examining the interactions between donor (filled) and acceptor (unfilled) NBOs, one can determine the stabilization energies associated with electron delocalization. materialsciencejournal.orgresearchgate.net For instance, the interaction between a lone pair (n) and an anti-bonding orbital (π*) can indicate significant charge delocalization and contribute to the molecule's electronic properties. materialsciencejournal.org This analysis helps to elucidate the Lewis structure and the nature of the chemical bonds within this compound. q-chem.com

Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. semanticscholar.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. researchgate.net These simulations provide valuable information about the stability of different conformers and the transitions between them. For complex molecules like this compound, MD simulations can help to understand how the molecule behaves in different environments, such as in solution, and can provide insights into its interactions with other molecules. semanticscholar.orgresearchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

A range of quantum chemical descriptors can be calculated from the electronic structure of a molecule to predict its reactivity. researchgate.netmdpi.com These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound. researchgate.net

Table 3: Quantum Chemical Descriptors

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Photophysical Properties and Advanced Optoelectronic Applications

Exploration in Organic Electronics and Functional Materials (e.g., OLEDs, Solar Cells)

The field of organic electronics leverages the tunable properties of organic molecules to create devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Quinoxaline (B1680401) derivatives, as a class of compounds, have garnered considerable interest in this area due to their inherent electronic characteristics. acs.orgresearchgate.net The nitrogen-containing heterocyclic quinoxaline ring typically functions as an excellent electron acceptor. acs.org This property is crucial for creating donor-acceptor (D-A) type systems that are fundamental to the operation of many organic electronic devices. researchgate.net

While the broader family of quinoxaline-based materials has shown promise, specific research detailing the application of 4-Methyl-2-(quinoxalin-2-yl)phenol in OLEDs or solar cells is not extensively available in the public domain. However, the general principles of using quinoxaline derivatives in these technologies provide a strong basis for its potential.

In the context of Organic Solar Cells (OSCs) , quinoxaline-based acceptors have been noted for their potential to reduce energy loss and improve charge generation and transport. researchgate.netrsc.org The design of novel organic sensitizers for dye-sensitized solar cells (DSSCs) has also utilized the quinoxaline unit as an effective electron acceptor, demonstrating its promise in photovoltaic applications. acs.orgresearchgate.net For instance, different configurations of connecting electron-donating units to the quinoxaline core have been shown to significantly impact the electronic and photovoltaic properties of the resulting dyes. acs.org

For Organic Light-Emitting Diodes (OLEDs) , materials with donor-acceptor structures are often employed as emitters. The combination of a phenol (B47542) donor and a quinoxaline acceptor in this compound could theoretically lead to intramolecular charge transfer (ICT), a phenomenon that is often exploited to achieve emission in the visible range of the spectrum. The specific color and efficiency of emission would depend on the precise electronic energy levels and molecular geometry of the compound.

Although direct experimental data for this compound in these applications is limited, the established utility of the quinoxaline scaffold in organic electronics suggests that it is a compound with significant research potential. researchgate.netacs.org Further investigation into its synthesis, characterization, and device fabrication is necessary to fully ascertain its capabilities as a functional material in OLEDs and solar cells.

Investigations into Molecular Interactions and Biological Mechanisms Non Clinical

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

The quinoxaline (B1680401) and phenol (B47542) moieties are known pharmacophores, and their combination in 4-Methyl-2-(quinoxalin-2-yl)phenol suggests a potential for enzyme inhibition. While specific kinetic data for this exact compound is not extensively detailed in the public domain, the activities of structurally related phenolic and quinoxaline derivatives provide a strong basis for its expected behavior. For instance, phenolic compounds are well-documented inhibitors of enzymes like tyrosinase, often acting through chelation of copper ions in the enzyme's active site.

Studies on similar structures, such as 4-[bis(thiazol-2-ylamino)methyl]phenol, have demonstrated competitive inhibition of tyrosinase, indicating that the inhibitor competes with the substrate for binding to the enzyme's active site. researchgate.net This mode of inhibition is common for compounds that mimic the structure of the natural substrate.

Table 1: Representative Enzyme Inhibition Data for Related Phenolic & Quinoxaline Compounds

| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ |

| Phenolic-Thiazole | Tyrosinase | Competitive | IC₅₀: 29.71 µM |

| Quinoxaline-Triazole | Fungal Lanosterol (B1674476) 14α-demethylase | Not specified | MIC: 2 µg/mL |

| Anilinoquinazoline | RET Kinase | Not specified | Potent Inhibition |

Note: This table presents data from related compounds to illustrate the potential inhibitory activities of the quinoxaline-phenol scaffold. Data is sourced from studies on various derivatives. researchgate.netnih.govnih.gov

The molecular mechanism for a competitive inhibitor like this compound would likely involve its entry into the active site of a target enzyme. The binding would be stabilized by a series of non-covalent interactions. The phenol group's hydroxyl (-OH) can act as a hydrogen bond donor and acceptor, while the nitrogen atoms in the quinoxaline ring can also accept hydrogen bonds. The planar, aromatic rings of the quinoxaline and the methyl-substituted phenyl group can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the enzyme's active site.

In the case of competitive inhibition, the inhibitor binds reversibly to the active site, preventing the substrate from binding. The inhibitor's affinity for the enzyme is quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies stronger binding and more potent inhibition.

Receptor Binding and Ligand-Protein Interaction Analysis

The interaction of small molecules with protein receptors is a cornerstone of pharmacology. For this compound, understanding these interactions is key to elucidating its biological function.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For quinoxaline derivatives, docking studies have been instrumental in rationalizing their biological activities. These studies often target enzymes implicated in diseases like cancer, such as Epidermal Growth Factor Receptor (EGFR) kinase and activin receptor-like kinase 2 (ALK2). nih.gov

In a typical docking simulation for a compound like this compound, the phenolic hydroxyl group would be predicted to form key hydrogen bonds with polar residues in the receptor's binding pocket. The quinoxaline ring system and the methylphenyl group would likely fit into hydrophobic pockets, stabilized by van der Waals forces. For example, in docking studies of quinoxaline derivatives against EGFR, binding energies have been calculated in the range of -9.57 to -12.03 kcal/mol, suggesting strong and stable interactions. nih.gov Similarly, other phenolic compounds have been docked against fungal ATP synthase, identifying the active site where the molecule binds effectively. nih.govsci-hub.se

Table 2: Illustrative Molecular Docking Results for Related Quinoxaline Compounds

| Compound Scaffold | Protein Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Quinoxaline-Triazole | EGFR | 4HJO | -12.03 | Met793, Lys745, Cys797 |

| Quinoxaline-Triazole | Fungal CYP51 | 5V5Z | -8.59 | Tyr118, His310, Ser378 |

| Quinoline Derivative | P-glycoprotein | 6C0V | -9.22 | Gln725, Tyr307, Phe303 |

Note: This table compiles representative data from docking studies on various quinoxaline and related heterocyclic compounds to demonstrate the common findings of such analyses. nih.govnih.govnih.gov

Nucleic Acid (DNA/RNA) Interaction Studies and Binding Modes

The planar aromatic system of the quinoxaline ring suggests a potential for interaction with nucleic acids like DNA and RNA. Molecules containing such planar structures can bind to DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Alternatively, they can bind in the major or minor grooves of the DNA.

Mechanistic Research in Antifungal and Antibacterial Activity (In Vitro/Cellular Level)

Quinoxaline derivatives are widely recognized for their broad-spectrum antimicrobial properties. nih.gov The mechanisms underlying these activities are a subject of ongoing research.

For antibacterial action, studies on novel C-2 amine-substituted quinoxaline analogues have shown that these compounds can exert their effect by compromising the structural integrity of the bacterial cell membrane. nih.govrsc.org This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in bacterial cell death. nih.govrsc.org Phenolic compounds are also known to exhibit antibacterial effects through similar mechanisms, including damage to the cytoplasmic membrane and altering its fluidity. frontiersin.org

In the context of antifungal activity, a primary target for many antifungal agents is the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. Azole antifungals, for example, inhibit the enzyme lanosterol 14α-demethylase, which is critical for ergosterol production. nih.gov It is plausible that quinoxaline-based compounds could act via a similar mechanism. Indeed, novel quinoxaline-triazole derivatives have shown potent activity against various Candida species, with molecular docking studies supporting their interaction with this key fungal enzyme. nih.gov Another proposed mechanism for phenolic antifungal agents is the inhibition of mitochondrial ATP synthase, which disrupts the energy metabolism of the fungal cell. nih.govresearchgate.net

Table 3: In Vitro Antimicrobial Activity of Representative Quinoxaline Derivatives

| Compound Series | Organism | Type | MIC (µg/mL) |

| C-2 Amine Quinoxalines | S. aureus | Bacterium (Gram+) | 4 - 16 |

| C-2 Amine Quinoxalines | E. coli | Bacterium (Gram-) | 4 - 32 |

| C-2 Amine Quinoxalines | MRSA | Bacterium (Gram+) | 8 - 32 |

| Quinoxaline-Triazoles | C. glabrata | Fungus | 2 |

| Quinoxaline-Triazoles | C. krusei | Fungus | 2 |

Note: This table summarizes Minimum Inhibitory Concentration (MIC) values from studies on different series of quinoxaline derivatives to provide context for the potential antimicrobial efficacy of the this compound structure. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Rational Design and Synthesis of 4-Methyl-2-(quinoxalin-2-yl)phenol Analogues and Derivatives

The rational design of analogues of this compound is often guided by the desired application, whether it be for developing new therapeutic agents or advanced materials. nih.govnih.gov The synthesis of quinoxaline (B1680401) derivatives is generally straightforward, often involving condensation reactions between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. d-nb.info

More complex, substituted derivatives are frequently prepared using modern cross-coupling reactions. For instance, the Suzuki reaction, which utilizes palladium catalysis, is a powerful method for introducing aryl or other substituents onto the quinoxaline core, allowing for the synthesis of a diverse library of analogues. scholaris.ca Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. doi.org

The general synthetic approach for creating analogues often involves:

Synthesis of a core precursor: This could be a halogenated quinoxaline derivative.

Functionalization: Introduction of various substituents through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. For example, starting with a bromo-substituted quinoxaline, a wide range of aryl groups can be introduced. scholaris.ca

Modification of existing substituents: Further chemical transformations on the appended groups to create additional diversity.

This systematic approach allows researchers to explore the chemical space around the this compound scaffold and establish clear structure-activity relationships.

Correlation of Structural Modifications with Electronic, Spectroscopic, and Photophysical Properties

The electronic and photophysical properties of quinoxaline derivatives are highly sensitive to structural modifications. The quinoxaline ring itself acts as an electron acceptor, and its properties can be finely tuned by the strategic placement of electron-donating or electron-withdrawing groups. beilstein-journals.org

Studies on various quinoxaline-based molecules have demonstrated clear correlations:

UV-vis Absorption: The absorption spectra of these compounds typically show two main bands, one in the short-wavelength region (250–300 nm) attributed to π–π* transitions of the aromatic system, and another at longer wavelengths (350–400 nm) corresponding to n–π* electronic transitions involving the nitrogen atoms of the quinoxaline ring. scholaris.ca Increasing the conjugation of the system by adding substituents generally leads to a red-shift (a shift to longer wavelengths) in the maximum absorption peaks. scholaris.ca

Fluorescence Emission: Many quinoxaline derivatives are fluorescent. The position and intensity of their emission peaks are strongly influenced by substituents. For example, increasing the number of substituents on the quinoxaline core can cause a red-shift in the emission wavelength. scholaris.ca The positioning of substituents is also critical; attaching donor groups to the benzene (B151609) part of the quinoxaline ring can induce a greater degree of solvatochromism (a shift in emission color with solvent polarity) compared to substitution on the pyrazine (B50134) side. doi.org

Thermal Stability: The thermal stability of these compounds can be enhanced by increasing the number of substituents. The introduction of rigid groups, such as a biphenyl (B1667301) moiety, can increase the decomposition temperature by making the molecule more rod-like and rigid. scholaris.ca

Table 1: Effect of Structural Modifications on Photophysical Properties of Quinoxaline Analogues

| Modification | Effect on UV-vis Absorption | Effect on Fluorescence Emission | Effect on Thermal Stability | Reference |

|---|---|---|---|---|

| Increased number of substituents | Red-shift in maximum absorption peak | Red-shift in maximum emission peak | Increased decomposition temperature | scholaris.ca |

| Addition of biphenyl group | - | Red-shift of >12 nm compared to single phenyl | Increased rigidity and thermal stability | scholaris.ca |

| Thiophene rings on benzene side | - | Higher degree of solvatochromism | - | doi.org |

Influence of Substituent Effects on Ligand Binding and Catalytic Performance

The introduction of different functional groups onto the this compound framework can significantly alter its interactions with biological targets or its performance as a catalyst.

In the field of catalysis, dinuclear copper(II) complexes incorporating phenol-based ligands, similar in structure to this compound, have been investigated as biomimetic catalysts. mdpi.com These complexes can mimic the activity of enzymes like catechol oxidase. The electronic nature of the substituents on the phenol (B47542) ring can modulate the redox potential of the copper centers, thereby influencing the catalytic rate and efficiency of oxidation reactions. mdpi.com For instance, electron-donating groups on the phenolic ring can enhance the catalytic oxidation of substrates like 2-aminophenol. mdpi.com

Computational QSAR Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.com For quinoxaline derivatives, QSAR models can provide predictive insights for designing new compounds with improved characteristics. nih.gov

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the chemical structure of each molecule. These descriptors can be categorized as:

Topological: Describing the connectivity and branching of atoms (e.g., Randic shape indices).

Electronic: Quantifying charge distribution and electronic properties (e.g., topological charges, partial charges).

Quantum Chemical: Derived from computational chemistry calculations (e.g., HOMO/LUMO energies).

Fragment-based: Based on the presence or absence of specific structural fragments.

For a series of 2-(4-methylpiperazin-1-yl)quinoxalines, a QSAR model was developed using Dragon descriptors. nih.gov The key descriptors identified through Combinatorial Procedure in Multiple Linear Regression (CP-MLR) analysis included the path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, and various topological charge indices (GGI9, JGI2, JGI7), highlighting the importance of molecular shape and electronic charge distribution for binding affinity. nih.gov

Another approach, Hologram QSAR (HQSAR), uses 2D fragment fingerprints as descriptors. mdpi.com This method has been applied to 4-[(diethylamino)methyl]-phenol inhibitors, a related structural class, to successfully model their activity against cholinesterase enzymes. mdpi.comnih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Quinoxaline-Related Compounds

| QSAR Study | Descriptor Type | Examples of Descriptors | Modeling Method | Reference |

|---|---|---|---|---|

| 2-(4-methylpiperazin-1-yl)quinoxalines | Topological, Electronic | PW4, MSD, GGI9, JGI2, JGI7 | CP-MLR, PLS | nih.gov |

| 4-[(diethylamino)methyl]-phenol inhibitors | Fragment-based | 2D fragment fingerprints | HQSAR | mdpi.com |

A crucial step in QSAR modeling is validation, which ensures that the developed model is robust and has predictive power. This is typically done through internal and external validation techniques.

Internal Validation: Cross-validation is a common method, where the dataset is repeatedly split into training and test sets. The model is built on the training set and used to predict the activity of the compounds in the test set. A high cross-validated correlation coefficient (q²) indicates good internal consistency and predictive ability.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development process.

In the HQSAR study of phenol inhibitors, the models showed significant statistical robustness. For the acetylcholinesterase (AChE) inhibitors, the model had a high non-cross-validated correlation coefficient (r²) of 0.965 and a cross-validated coefficient (q²) of 0.787. mdpi.com The model was also able to accurately predict the inhibitory potencies of a separate test set of compounds, confirming its predictive capability. mdpi.com

Table 3: Statistical Validation of a HQSAR Model for Phenol Inhibitors

| Target Enzyme | Number of Compounds (Training Set) | q² (Cross-validated) | r² (Non-cross-validated) | Predictive Capability | Reference |

|---|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 29 | 0.787 | 0.965 | Verified with test set | mdpi.com |

| Butyrylcholinesterase (BChE) | 29 | 0.904 | 0.952 | Verified with test set | mdpi.com |

Future Research Trajectories and Broader Impact

Innovations in Synthetic Methodologies and Sustainable Chemistry

The synthesis of quinoxaline (B1680401) derivatives, traditionally achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, is evolving towards more sustainable and efficient methods. nih.gov Future research on the synthesis of 4-Methyl-2-(quinoxalin-2-yl)phenol is likely to focus on these innovative approaches.

One promising direction is the use of recyclable and heterogeneous catalysts, such as alumina-supported heteropolyoxometalates. nih.gov These catalysts can facilitate the reaction under milder conditions, such as room temperature, and offer the advantage of being easily separated and reused, thus minimizing waste. For instance, the synthesis of various quinoxalines has been achieved with high yields using catalysts like CuH₂PMo₁₁VO₄₀ supported on alumina (B75360). nih.gov

Another area of innovation is the development of mechanochemical synthesis methods, such as the helical airflow approach. mdpi.com This solvent-free technique can significantly reduce reaction times and eliminate the need for heating, aligning with the principles of green chemistry. The synthesis of 2,3-diphenylquinoxaline (B159395), for example, was completed within two minutes with a high yield using this method. mdpi.com

Future synthetic strategies for this compound and its derivatives could also explore one-pot, multi-component reactions, which improve efficiency by combining several reaction steps into a single procedure.

| Synthetic Method | Key Advantages | Example Application (Related Compounds) |

| Heterogeneous Catalysis | Recyclable catalyst, mild reaction conditions, reduced waste. nih.gov | Synthesis of quinoxalines using alumina-supported molybdophosphovanadates. nih.gov |

| Mechanochemical Synthesis | Solvent-free, reduced reaction time, energy-efficient. mdpi.com | Rapid synthesis of 2,3-diphenylquinoxaline via helical airflow. mdpi.com |

| Multi-component Reactions | Increased efficiency, simplified purification, atom economy. | Not detailed in provided context, but a general trend in modern organic synthesis. |

Advanced Computational and Machine Learning Approaches for Predictive Design

The integration of computational chemistry and machine learning is set to revolutionize the design of novel molecules with tailored properties. soken.ac.jp For this compound, these advanced approaches can accelerate the discovery of new applications and optimize its molecular structure for specific functions.

Molecular docking studies, a key computational tool, can predict the binding interactions of this compound with biological targets. nih.gov This is particularly relevant for drug discovery, where quinoxaline derivatives have shown promise as anticancer agents and enzyme inhibitors. mdpi.comnih.gov For example, computational studies have been instrumental in designing quinoxaline-based PARP-1 inhibitors. nih.gov

Machine learning algorithms, including artificial neural networks and reinforcement learning, are being employed for the de novo design of functional molecules. mdpi.com These models can explore vast chemical spaces to identify novel derivatives of this compound with enhanced properties, such as improved bioactivity or material characteristics. mdpi.comrsc.org By analyzing structure-activity relationships from existing data, machine learning can guide the synthesis of next-generation compounds. rsc.org

Furthermore, machine learning can be used to predict various physicochemical properties, such as solubility and toxicity (ADMET properties), which is crucial for the development of new pharmaceuticals. nih.gov

| Computational/ML Technique | Application in Molecular Design | Potential for this compound |

| Molecular Docking | Predicting binding modes and affinities with biological targets. nih.gov | Identifying potential protein targets for therapeutic intervention. |

| De Novo Design (Machine Learning) | Generating novel molecular structures with desired properties. mdpi.com | Designing derivatives with enhanced efficacy or new functionalities. mdpi.comrsc.org |

| Predictive Modeling (Machine Learning) | Estimating physicochemical and ADMET properties. nih.gov | Optimizing the compound for drug-likeness and safety. nih.gov |

Development of Next-Generation Functional Materials and Sensing Platforms

The unique electronic and structural properties of the quinoxaline moiety make it an excellent building block for functional materials and chemical sensors. rsc.orgnih.gov Future research will likely explore the incorporation of this compound into these advanced systems.

In the realm of materials science, quinoxaline derivatives are investigated for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and as semiconductors. researchgate.net The phenol (B47542) group in this compound could provide additional functionality, such as hydrogen bonding capabilities, which can influence the self-assembly and bulk properties of materials.

A significant area of development is the use of quinoxaline derivatives as chemosensors for detecting metal ions and changes in pH. rsc.orgnih.gov For instance, certain quinoxaline-based probes have demonstrated high selectivity and sensitivity for Fe³⁺ and Ni²⁺ ions. nih.gov Another derivative has been developed as a colorimetric sensor for strongly acidic pH, operating through a protonation-deprotonation mechanism. rsc.org The this compound structure is well-suited for such applications, as the phenol group can act as a proton donor and a binding site for metal ions.

| Application Area | Role of Quinoxaline-Phenol Structure | Example (Related Compounds) |

| Functional Materials | Building block for organic electronics (e.g., OLEDs, semiconductors). researchgate.net | General application of the quinoxaline core in materials science. researchgate.net |

| Ion Sensing | Selective binding and signaling of specific metal ions. nih.gov | A quinoxaline dihydrazone derivative as a selective probe for Fe³⁺. nih.gov |

| pH Sensing | Colorimetric or fluorometric response to changes in proton concentration. rsc.org | A quinoxaline-hydrazine compound for sensing strongly acidic pH. rsc.org |

Elucidation of Complex Molecular Mechanisms and Interactions

A deeper understanding of the molecular mechanisms through which this compound interacts with its environment is crucial for harnessing its full potential. Future research will focus on unraveling these complex interactions at a molecular level.

In a biological context, this involves identifying the specific binding sites on target proteins and understanding the downstream effects of these interactions. For quinoxaline-based anticancer agents, research has focused on their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.govnih.gov Elucidating the precise signaling pathways affected by this compound could lead to the development of more targeted and effective therapies.

For sensing applications, detailed spectroscopic and theoretical studies are needed to understand the mechanism of signal transduction. For example, understanding how the binding of a metal ion or a change in pH alters the electronic structure and, consequently, the photophysical properties (color or fluorescence) of the molecule is key to designing more efficient sensors. rsc.org Techniques such as ¹H NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction, combined with theoretical calculations, are invaluable for this purpose. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-(quinoxalin-2-yl)phenol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves condensation reactions between quinoxaline derivatives and substituted phenols. Key steps include:

- Nucleophilic substitution : Reacting 2-chloroquinoxaline with 4-methylphenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., EtN) to facilitate substitution .

- Catalyst selection : Lewis acids (e.g., AlCl) or phase-transfer catalysts can improve yield and regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity.

- Yield optimization : Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry, solvent ratio) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation employs:

- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the quinoxaline and phenol rings (~44.8°) confirms planarity deviations .

- Spectroscopic techniques :

- Crystallographic refinement : Tools like SHELXL resolve disorders and twin refinement (e.g., inversion twinning) .

Q. What experimental strategies assess the compound’s reactivity under varying conditions?

Methodological Answer:

- Acid-base titration : Measures pKa of the phenolic –OH group to evaluate hydrogen-bonding propensity .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability (decomposition onset >200°C).

- Solubility studies : Tests in polar (DMSO, methanol) vs. nonpolar (toluene) solvents inform formulation strategies.

- Oxidation/Reduction assays : Monitor carbonyl or hydroxyl group reactivity using agents like KMnO or NaBH .

Advanced Research Questions

Q. How can intermolecular interactions in crystalline this compound be quantitatively analyzed?

Methodological Answer:

- Hirshfeld surface analysis : Maps close-contact interactions (e.g., C⋯H, H⋯H, F⋯H) and quantifies their contributions (Table 1) .

- Graph set theory : Classifies hydrogen-bonding motifs (e.g., S(6) rings for intramolecular O–H⋯N bonds) .

Table 1: Hirshfeld Surface Contributions for Crystal Packing

| Interaction Type | Contribution (%) |

|---|---|

| C⋯H / H⋯C | 29.2 |

| H⋯H | 28.6 |

| F⋯H / H⋯F | 25.6 |

| O⋯H / H⋯O | 5.7 |

Q. How do DFT-optimized structures compare with experimental crystallographic data?

Methodological Answer:

- Computational setup : Geometry optimization at the B3LYP/6-311G(d,p) level in Gaussian or ORCA .

- Key comparisons :

- Bond lengths: Differences <0.02 Å between DFT and XRD.

- Dihedral angles: Deviations <2° indicate accurate torsional predictions.

- Energy gap analysis : HOMO-LUMO gaps (~4.5 eV) correlate with electronic stability .

Q. What methodologies evaluate the compound’s potential pharmacological activity?

Methodological Answer:

- Antibacterial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.

- Molecular docking : Simulates binding to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .

Q. How are hydrogen-bonding networks analyzed to predict supramolecular assembly?

Methodological Answer:

- Graph set analysis : Assigns patterns (e.g., for dimeric chains) to intermolecular O–H⋯O/N interactions .

- Topology tools : Mercury (CCDC) visualizes packing motifs (e.g., 1D chains along the a-axis) .

- Energy frameworks : CrystalExplorer calculates interaction energies (electrostatic vs. dispersion) .

Q. How should researchers resolve contradictory data in synthesis or characterization?

Methodological Answer:

- Reproducibility checks : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference .

- Advanced spectroscopy : 2D NMR (e.g., H–C HSQC) resolves overlapping signals in complex mixtures.

- Statistical validation : Use RSD (<5%) and ANOVA to identify outliers in crystallographic or spectroscopic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.